molecular formula C11H18N2O4S B2486016 Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate CAS No. 1005582-15-9

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate

Cat. No.: B2486016
CAS No.: 1005582-15-9
M. Wt: 274.34
InChI Key: ZQNNPMMZPHYNMO-UHFFFAOYSA-N
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Description

Chemical Identity: Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate (CAS: ZX-AC003529) is a pyrazole derivative with the molecular formula C₁₁H₁₈N₂O₄S and a molecular weight of 274.339 g/mol . It features a methylsulfonyl group at the 1-position of the pyrazole ring and an ethyl propanoate side chain at the 4-position.

Properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-5-17-11(14)7-6-10-8(2)12-13(9(10)3)18(4,15)16/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNPMMZPHYNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N(N=C1C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate typically involves the heterocyclization of 3-(alkylsulfanyl)methylpentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method yields the desired pyrazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity and inhibitory activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Pyrazole Derivatives

Compound A : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Structure: Combines a pyrazole core with a cyanothiophene group.
  • The absence of a sulfonyl group reduces electrophilicity compared to the target compound .
Compound B : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • Structure : Features an ethyl carboxylate group linked to a thiophene ring.
  • Key Differences: The carboxylate group is directly attached to the thiophene rather than the pyrazole, altering solubility and reactivity. Synthesized using malononitrile or ethyl cyanoacetate, differing from the sulfonation pathways used for the target compound .
Compound C : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c)
  • Structure : Contains a fused triazolo-pyridazine ring system.
  • Key Differences :
    • The extended heterocyclic system increases molecular complexity and melting point (285–288°C), suggesting higher thermal stability.
    • The carboxylic acid group enhances polarity compared to the ethyl ester in the target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Pyrazole Derivatives

Property Target Compound Compound 7a Compound 7b Compound E-4c
Molecular Weight 274.34 g/mol ~300 g/mol (estimated) ~320 g/mol (estimated) ~450 g/mol (estimated)
Key Functional Groups Methylsulfonyl, ethyl ester Cyano, amino, thiophene Ethyl carboxylate, thiophene Triazolo-pyridazine, carboxylic acid
Melting Point Not reported Not reported Not reported 285–288°C
Reactivity Electrophilic sulfonyl group Nucleophilic amino/cyano sites Carboxylate-mediated reactions Acid-base interactions
Applications Drug intermediate Electronic materials Bioactive scaffolds Anticancer research

Distinctive Features of the Target Compound

  • Methylsulfonyl Group : Enhances stability and electrophilicity, facilitating nucleophilic substitution reactions.
  • Ethyl Ester : Improves lipid solubility, making the compound suitable for membrane permeability studies in drug design .
  • Comparative Advantage : Unlike triazolo-pyridazine derivatives (E-4c), the target compound lacks fused heterocycles, simplifying synthesis while retaining versatility.

Biological Activity

Ethyl 3-(3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties.

  • Chemical Name : this compound
  • Molecular Formula : C11H18N2O4S
  • Molecular Weight : 274.34 g/mol
  • CAS Number : 1005582-15-9

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethyl propanoate moiety.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were quantified using IC50 values.

Cell Line IC50 (µM)
HeLa15
MCF-720

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a promising antibacterial profile against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

In a separate investigation published in [source], the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study highlighted significant cell death induced by the compound, suggesting its potential as a therapeutic agent in cancer treatment.

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